molecular formula C9H11ClFNO B13270014 (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL

Cat. No.: B13270014
M. Wt: 203.64 g/mol
InChI Key: DUDHOHOEVZWHLU-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-fluorobenzaldehyde and (S)-alaninol.

    Condensation Reaction: The aldehyde group of 5-chloro-3-fluorobenzaldehyde reacts with the amino group of (S)-alaninol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-amino-3-(5-chloro-3-fluorophenyl)propan-1-one.

    Reduction: Formation of 3-amino-3-(5-chloro-3-fluorophenyl)propan-1-amine.

    Substitution: Formation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

(3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with its molecular targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-chlorophenyl)propan-1-OL: Similar structure but lacks the fluorine atom.

    (3S)-3-Amino-3-(5-chlorophenyl)propan-1-OL: Similar structure but lacks the fluorine atom.

    (3S)-3-Amino-3-(5-fluorophenyl)propan-1-OL: Similar structure but lacks the chlorine atom.

Uniqueness

The presence of both chlorine and fluorine atoms on the aromatic ring of (3S)-3-Amino-3-(5-chloro-3-fluorophenyl)propan-1-OL makes it unique compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chloro-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1

InChI Key

DUDHOHOEVZWHLU-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Cl)[C@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CCO)N

Origin of Product

United States

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